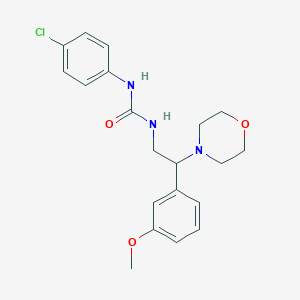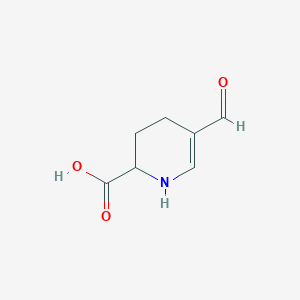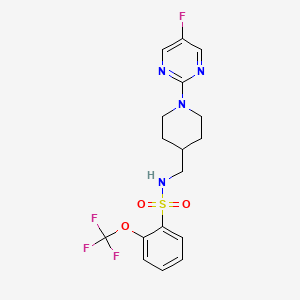
1-(4-クロロフェニル)-3-(2-(3-メトキシフェニル)-2-モルホリノエチル)尿素
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a morpholinoethyl group attached to a urea backbone
科学的研究の応用
1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its structural features that may interact with biological targets.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers study its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.
準備方法
The synthesis of 1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Preparation of 4-chloroaniline: This can be achieved by the chlorination of aniline using chlorine gas or other chlorinating agents.
Formation of 4-chlorophenyl isocyanate: 4-chloroaniline is then reacted with phosgene to form 4-chlorophenyl isocyanate.
Synthesis of 2-(3-methoxyphenyl)-2-morpholinoethanol: This intermediate can be prepared by reacting 3-methoxybenzaldehyde with morpholine in the presence of a reducing agent.
Coupling reaction: Finally, 4-chlorophenyl isocyanate is reacted with 2-(3-methoxyphenyl)-2-morpholinoethanol to yield 1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems.
化学反応の分析
1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and biological context.
類似化合物との比較
1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea can be compared with other urea derivatives, such as:
1-(4-Chlorophenyl)-3-(2-(3-hydroxyphenyl)-2-morpholinoethyl)urea: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
1-(4-Bromophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea: The presence of a bromine atom instead of chlorine can influence the compound’s chemical properties and interactions.
The uniqueness of 1-(4-Chlorophenyl)-3-(2-(3-methoxyphenyl)-2-morpholinoethyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-26-18-4-2-3-15(13-18)19(24-9-11-27-12-10-24)14-22-20(25)23-17-7-5-16(21)6-8-17/h2-8,13,19H,9-12,14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJBYYANZJKSOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=C(C=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[1-(aminomethyl)cyclopentyl]carbamate](/img/structure/B2480166.png)
![6-(Furan-2-ylmethyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2480167.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)
![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)
![5-Bromo-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2480171.png)
![2,4-difluoro-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2480173.png)


![11-oxo-N-propyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2480179.png)



